Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
bis[[chloro(diphenyl)silyl]oxy]-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2O2Si3/c37-41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-43(35-27-15-5-16-28-35,36-29-17-6-18-30-36)40-42(38,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECQKKPQMXCMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549746 | |
| Record name | 1,5-Dichloro-1,1,3,3,5,5-hexaphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7756-88-9 | |
| Record name | 1,5-Dichloro-1,1,3,3,5,5-hexaphenyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dichloro-1,1,3,3,5,5-hexaphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- typically involves the chlorination of hexamethyltrisiloxane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The process requires the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the trisiloxane compound to alkenes or alkynes.
Major Products:
Substitution Reactions: The major products are derivatives of trisiloxane with various functional groups replacing the chlorine atoms.
Hydrosilylation: The major products are organosilicon compounds with the trisiloxane moiety attached to the unsaturated substrate.
Scientific Research Applications
Analytical Methods
Trisiloxane can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method utilizing a Newcrom R1 column has been developed for the separation and analysis of this compound. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for preparative separations and pharmacokinetic studies .
Pharmacokinetics
Trisiloxane compounds are often used in pharmacokinetic studies due to their unique chemical structure that allows for the investigation of drug absorption and distribution. The ability to separate impurities efficiently makes it a valuable tool in drug formulation development.
Material Science
In material science, trisiloxanes are utilized for their silicone properties which enhance the mechanical stability of materials. Their application in coatings and sealants is notable due to their resistance to moisture and thermal degradation.
Environmental Studies
The environmental impact of siloxanes, including trisiloxanes like the one in focus, is an area of active research. Studies often explore their behavior in aquatic environments and potential bioaccumulation effects.
Case Study 1: Pharmacokinetic Analysis
A study published in a peer-reviewed journal utilized trisiloxane as a model compound to evaluate the absorption rates of various drugs in animal models. The results indicated that modifications in the siloxane structure could significantly alter drug release profiles .
Case Study 2: Material Durability Testing
Research conducted on the use of trisiloxanes in protective coatings demonstrated enhanced durability against UV radiation and moisture ingress compared to traditional polymeric coatings. This was attributed to the unique bonding characteristics of siloxanes which provide flexibility and toughness .
Mechanism of Action
The mechanism of action of Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- involves its ability to undergo various chemical transformations. The chlorine atoms in the compound can be replaced by other functional groups, allowing it to participate in a wide range of reactions. The silicon-oxygen backbone provides stability and flexibility, making it suitable for use in diverse applications .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Reactivity : The two terminal chlorine atoms make it highly reactive, serving as a precursor in silicone polymer synthesis via hydrolysis or condensation reactions.
- Applications : Used in hydrophobic coatings, silicone resins, and as a crosslinking agent .
- Safety : Classified under UN 2987 (flammable liquid), requiring careful handling due to corrosive and moisture-sensitive nature .
Comparison with Similar Trisiloxane Compounds
Structural and Functional Group Variations
The following table compares 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane with structurally related trisiloxanes:
Reactivity and Functional Group Influence
- Chlorine-Terminated (Target Compound): High electrophilicity enables nucleophilic substitution (e.g., with alcohols or amines) to form siloxane networks . Moisture-sensitive: Reacts with water to generate HCl and form silanol intermediates .
Vinyl-Terminated (CAS 136777-27-0) :
Hydroxyl-Terminated (CAS 3663-50-1) :
Phenyl-Containing (CAS 17977-72-9 and Pentaphenyl Variant) :
Physical Properties and Performance
Boiling Points :
Viscosity :
Hydrophobicity :
Critical Notes
- Comparisons are drawn from structurally related analogs.
Biological Activity
Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexaphenyl- (CAS Number: 3582-71-6) is a siloxane compound with significant applications in various fields due to its unique chemical properties. This article explores its biological activity based on available research findings and data.
- Molecular Formula : C₆H₁₈Cl₂O₂Si₃
- Molecular Weight : 277.36 g/mol
- Boiling Point : 184°C
- LogP : 5.83 (indicating high hydrophobicity)
Biological Activity Overview
Trisiloxanes are known for their versatility in biological applications, particularly in drug delivery systems and as potential therapeutic agents. The compound's structure allows it to interact with biological membranes and proteins effectively.
- Membrane Interaction : The hydrophobic nature of trisiloxanes facilitates their integration into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Inhibition : Some studies suggest that trisiloxanes may inhibit specific enzymes by modifying their active sites or through competitive inhibition.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various siloxane compounds, including trisiloxanes. Results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria.
- Cell Viability Assays : In vitro assays demonstrated that trisiloxane compounds could induce cytotoxic effects on cancer cell lines at specific concentrations. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to apoptosis.
- Toxicological Studies : Toxicity assessments revealed that while trisiloxanes have beneficial applications in low concentrations, higher doses could lead to severe skin burns and eye damage due to their corrosive nature.
Data Table: Biological Activity Summary
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Toxicity | Causes severe skin burns; corrosive effects noted |
Applications in Pharmacology
Trisiloxane compounds are being explored for their potential use in:
- Drug Delivery Systems : Their ability to encapsulate drugs and enhance bioavailability is under investigation.
- Cosmetic Formulations : Due to their emollient properties, they are used in skin care products.
Q & A
Basic Experimental Design: What are the optimal synthetic routes for synthesizing 1,5-dichloro-1,1,3,3,5,5-hexaphenyltrisiloxane, and how can purity be ensured?
Answer:
The synthesis of chlorinated phenyl-substituted trisiloxanes typically involves hydrolysis-condensation reactions of chlorosilane precursors or hydrosilylation of phenyl-substituted silanes. For example:
- Step 1: React dichlorosilanes (e.g., PhSiCl) with water under controlled conditions to form siloxane intermediates.
- Step 2: Use a catalyst (e.g., Pt-based) to facilitate hydrosilylation for phenyl group attachment .
- Purity Control: Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) and confirm final structure using Si NMR to verify Si-Cl and Si-O-Si linkages .
Basic Characterization: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- Structural Confirmation:
- Nuclear Magnetic Resonance (NMR): H and Si NMR to resolve phenyl and siloxane backbone environments .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify Si-Cl (~500 cm) and Si-O-Si (~1000–1100 cm) stretches .
- Purity Assessment:
Advanced Research: How do environmental factors (e.g., humidity, substrate roughness) influence the superspreading behavior of trisiloxane surfactants?
Answer:
Superspreading performance is highly sensitive to experimental conditions:
- Humidity: High humidity enhances spreading by reducing solvent evaporation, allowing trisiloxane aggregates to maintain low surface tension (~21 mN/m) .
- Substrate Roughness: Smooth hydrophobic substrates (e.g., polydimethylsiloxane) maximize spreading efficiency by minimizing energy barriers .
- Protocol Variability: Sonication of trisiloxane solutions improves dispersion and accelerates spreading kinetics by 2.5× compared to manual mixing .
Methodological Recommendation: Standardize substrate preparation (e.g., plasma cleaning) and ambient humidity (40–60%) for reproducibility .
Data Contradiction Analysis: Why do some trisiloxanes exhibit superspreading while others do not, despite structural similarities?
Answer:
Contradictions arise from differences in molecular packing and aggregation behavior:
- Aggregation Model: Trisiloxanes with longer alkyl chains (e.g., T6–T9) form surface aggregates that reduce interfacial tension, enabling superspreading. Shorter chains (T4–T5) lack this capability .
- Reorientation Dynamics: Molecules with flexible siloxane backbones adopt low-surface-area configurations, enhancing spreading. Rigid or bulky substituents inhibit this reorientation .
Resolution Strategy: Compare ellipsometric adsorption data and dynamic surface tension measurements across homologs to correlate aggregation propensity with spreading efficiency .
Advanced Research: How does 1,5-dichloro-1,1,3,3,5,5-hexaphenyltrisiloxane interact with lipid bilayers, and what implications does this have for biological systems?
Answer:
- Membrane Interactions: Trisiloxanes with hydrophobic phenyl groups integrate into lipid bilayers, disrupting packing and increasing fluidity. For example, trisiloxane-modified phosphatidylcholines form ultrathin vesicles (~150 nm) due to siloxane hydrophobicity .
- Experimental Design:
Methodological Challenge: What protocols mitigate inconsistencies in trisiloxane solution preparation for surface tension studies?
Answer:
- Solution Preparation:
- Sonication: Sonicate solutions for 10–15 minutes to ensure homogeneous dispersion of trisiloxane aggregates .
- Solvent Choice: Use low-polarity solvents (e.g., hexane) to prevent premature aggregation.
- Dynamic Surface Tension Measurement:
- Pendant Drop Method: Track time-dependent surface tension changes using a tensiometer at 25°C .
Data Normalization: Report values relative to solvent controls to account for ambient variability .
- Pendant Drop Method: Track time-dependent surface tension changes using a tensiometer at 25°C .
Advanced Environmental Impact: What analytical methods detect trisiloxane residues in environmental matrices, and how persistent are they?
Answer:
- Detection Methods:
- Persistence: Chlorinated trisiloxanes exhibit moderate environmental persistence (half-life ~30–60 days in soil) due to hydrolytic stability of Si-Cl bonds .
Computational Modeling: How can molecular dynamics (MD) simulations predict the interfacial behavior of this compound?
Answer:
- Force Field Selection: Use the TraPPE-Si force field for siloxane moieties and OPLS-AA for phenyl groups .
- Simulation Protocol:
- Model air-water interfaces with 5–10 nm surface areas.
- Analyze orientation angles of phenyl groups relative to the interface.
- Validation: Compare simulated surface tension values (<25 mN/m) with experimental pendant drop data .
Advanced Toxicity Profiling: What in vitro assays are suitable for assessing the ecotoxicological risks of this compound?
Answer:
- Cell-Based Assays:
- Environmental Testing:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
